

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(Aminomethyl)phenol

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Compound of Interest

Compound Name: 3-(Aminomethyl)phenol

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-(aminomethyl)phenol** (also known as 3-hydroxybenzylamine), a valuable building block in pharmaceutical and chemical synthesis. Due to the limited availability of publicly accessible, raw experimental spectra, this document focuses on predicted and expected data derived from established spectroscopic principles and analysis of structurally related compounds. The guide outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

3-(Aminomethyl)phenol possesses a molecular formula of C_7H_9NO and a molecular weight of approximately 123.15 g/mol.^[1] Its structure, featuring a phenol and a benzylamine moiety, gives rise to a distinct spectroscopic signature. The following sections detail the expected data from 1H NMR, ^{13}C NMR, IR, and MS analyses.

Predicted 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H NMR spectrum is expected to reveal distinct signals for the aromatic protons, the benzylic methylene protons, and the protons of the amine and hydroxyl groups. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and aminomethyl groups.

Table 1: Predicted ^1H NMR Spectral Data for **3-(Aminomethyl)phenol**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
-OH	9.0 - 10.0	Broad Singlet	1H
Aromatic H (C2, C4, C5, C6)	6.7 - 7.2	Multiplet	4H
-CH ₂ -	~3.8	Singlet	2H
-NH ₂	1.5 - 3.0	Broad Singlet	2H

Note: The chemical shifts of -OH and -NH₂ protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in D₂O.

Predicted ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The proton-decoupled ^{13}C NMR spectrum of **3-(aminomethyl)phenol** is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Spectral Data for **3-(Aminomethyl)phenol**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-CH ₂ NH ₂	~45
C3-OH	~157
C1 (ipso to -CH ₂ NH ₂)	~140
Aromatic CH	113 - 130
Aromatic CH	113 - 130
Aromatic CH	113 - 130
Aromatic CH	113 - 130

Note: The specific assignments of the aromatic carbons require more detailed 2D NMR experiments.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of **3-(aminomethyl)phenol** will be characterized by strong, broad absorptions from the O-H and N-H bonds, as well as characteristic peaks for the aromatic ring. Data from public databases indicate that an FTIR spectrum has been obtained using a KBr-pellet technique.^[1]

Table 3: Expected IR Absorption Bands for **3-(Aminomethyl)phenol**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Phenol)	3200 - 3600	Strong, Broad
N-H Stretch (Amine)	3300 - 3500	Medium, Broad (two bands for primary amine)
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic, -CH ₂ -)	2850 - 2960	Medium
C=C Stretch (Aromatic Ring)	1450 - 1600	Medium to Strong (multiple bands)
N-H Bend (Amine)	1580 - 1650	Medium
C-O Stretch (Phenol)	1200 - 1260	Strong
C-N Stretch (Amine)	1020 - 1250	Medium to Weak
C-H Out-of-Plane Bending (Aromatic)	690 - 900	Strong

Expected Mass Spectrometry (MS) Data

Mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion $[M+H]^+$ at an m/z corresponding to the molecule's isotopic mass. Under harsher conditions like Electron Ionization (EI), fragmentation would occur. The computed monoisotopic mass is 123.068413911 Da.[\[1\]](#)

Table 4: Expected Mass Spectrometry Data (Electron Ionization) for **3-(Aminomethyl)phenol**

m/z	Interpretation	Relative Abundance
123	Molecular Ion $[M]^+$	High
106	$[M - NH_3]^+$	Medium
94	$[M - CH_2NH]^+$	Medium
77	$[C_6H_5]^+$ (Phenyl cation)	Medium

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-(aminomethyl)phenol**, which is a solid at room temperature.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **3-(aminomethyl)phenol** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CD_3OD) in a clean, dry NMR tube. The choice of solvent is critical as acidic protons from the hydroxyl and amine groups can exchange. DMSO- d_6 is often preferred for observing these exchangeable protons.
- **Instrument Setup:**
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set the spectral width to cover a range of approximately -2 to 12 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- Set the spectral width to cover a range of approximately 0 to 200 ppm.
- Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
- A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the spectra and perform baseline correction.
 - Calibrate the ^1H spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
 - Calibrate the ^{13}C spectrum using the solvent peak (e.g., DMSO- d_6 at 39.52 ppm).
 - Integrate the peaks in the ^1H spectrum and identify their multiplicities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

- Sample Preparation:
 - Grind 1-2 mg of **3-(aminomethyl)phenol** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
 - Transfer the powder to a pellet-forming die.
 - Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Background Spectrum:

- Place the empty sample holder in the FTIR spectrometer.
- Run a background scan to record the spectrum of the atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.
- Sample Spectrum Acquisition:
 - Mount the KBr pellet in the sample holder and place it in the spectrometer.
 - Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
 - Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Analysis:
 - The instrument software will automatically subtract the background spectrum.
 - Identify the characteristic absorption peaks and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (LC-MS with ESI):

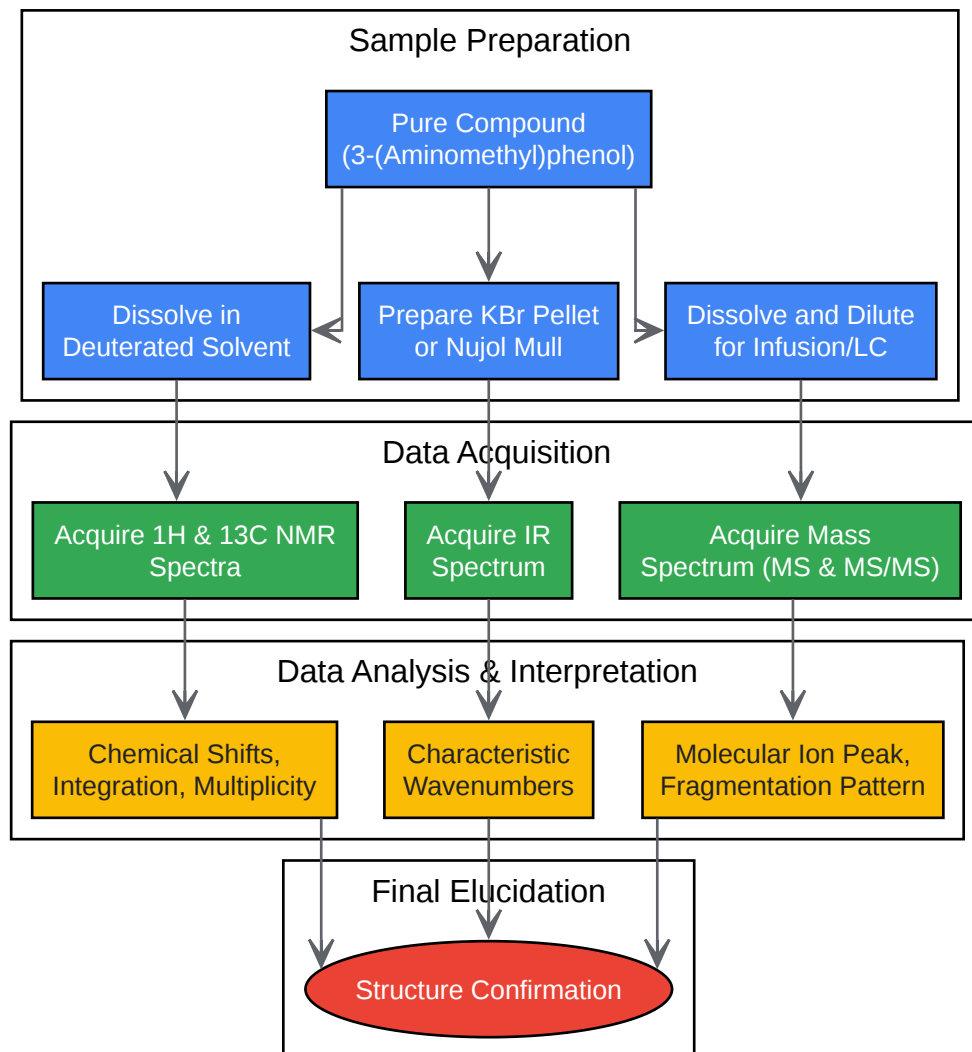
- Sample Preparation:
 - Prepare a dilute solution of **3-(aminomethyl)phenol** (approx. 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.
- Liquid Chromatography (LC) Separation (Optional but recommended):
 - Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
 - Elute the compound using a gradient of water/acetonitrile (both with 0.1% formic acid) to separate it from any impurities.

- Mass Spectrometry Analysis:
 - The eluent from the LC is directed into the Electrospray Ionization (ESI) source of the mass spectrometer.
 - Operate the ESI source in positive ion mode to generate the protonated molecule $[M+H]^+$.
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).
 - For structural information, perform tandem MS (MS/MS) by selecting the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis:
 - Identify the m/z of the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **3-(aminomethyl)phenol**.

General Workflow for Spectroscopic Characterization



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Caption: Logical workflow for the spectroscopic analysis of a pure chemical compound.

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